Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate
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Overview
Description
Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methylidene group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate typically involves the reaction of cyclohexene derivatives with diethyl malonate under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction, followed by the addition of a suitable catalyst to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, alkyl lithium compounds, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to participate in a range of chemical reactions, influencing its activity and effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclopent-3-ene-1,1-dicarboxylate: Similar in structure but with a cyclopentene ring instead of a cyclohexene ring.
Diethyl 2-chloroazulene-1,3-dicarboxylate: Contains an azulene ring and chlorine substituents, leading to different chemical properties.
Uniqueness
Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate is unique due to its specific ring structure and the presence of both ester and methylidene groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
94922-12-0 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C13H18O4/c1-4-16-11(14)13(12(15)17-5-2)8-6-7-10(3)9-13/h6-7H,3-5,8-9H2,1-2H3 |
InChI Key |
XOLOLDULEVUIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC=CC(=C)C1)C(=O)OCC |
Origin of Product |
United States |
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